molecular formula C18H17NO4S B2401433 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide CAS No. 2034634-03-0

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2401433
CAS No.: 2034634-03-0
M. Wt: 343.4
InChI Key: RKMSOMOSNMCMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a synthetic benzamide derivative designed for advanced chemical and pharmaceutical research. This compound features a unique hybrid structure incorporating both furan and thiophene heterocyclic rings, which are electron-rich aromatic systems known to enhance binding affinity and influence the metabolic stability of potential therapeutic agents . The 2-methoxybenzamide moiety is a privileged scaffold in medicinal chemistry, frequently associated with biological activity . The central hydroxymethyl linker between the heterocycles provides a potential site for hydrogen bonding, which can be critical for specific interactions with biological targets. Researchers are exploring this compound and its analogs primarily as a building block in drug discovery. Structurally similar benzamide derivatives have been investigated for a range of potential biological activities, including antimicrobial and anticancer properties . Furthermore, related compounds featuring the 2-methoxybenzamide group have shown high selectivity as ligands for neurological receptors, suggesting potential applications in neuroscience research . The mechanism of action for this class of compounds is typically mediated through the interaction with specific enzymatic targets or cellular receptors. The heterocyclic furan and thiophene rings may engage in pi-pi stacking interactions with aromatic amino acid residues, while the benzamide carbonyl and methoxy groups can act as hydrogen bond acceptors, facilitating binding to active sites . This compound is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-22-15-6-3-2-5-14(15)17(20)19-12-18(21,13-8-9-23-11-13)16-7-4-10-24-16/h2-11,21H,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMSOMOSNMCMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene ring, and a methoxybenzamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

Antioxidant Activity

The antioxidant potential of compounds with similar structures has been explored extensively. Some derivatives have shown significant antioxidative activity in vitro, contributing to their potential therapeutic applications. For example, certain methoxy-substituted benzimidazole carboxamides exhibited improved antioxidative capacity compared to standard antioxidants like butylated hydroxytoluene (BHT) .

Antiproliferative Effects

The antiproliferative activity of benzamide derivatives has been a focal point in cancer research. Compounds structurally related to this compound have shown selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), with IC50 values reported as low as 3.1 μM for certain derivatives . This suggests that the compound may have potential as an anticancer agent.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that compounds with similar structures may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways, potentially leading to altered cellular responses and biological effects.

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityIC50/ MIC ValuesReference
Benzimidazole Derivative AAntiproliferative3.1 μM (MCF-7)
Benzamide Derivative BAntibacterial8 μM (E. faecalis)
Furan-Thiophene Compound CAntioxidantSignificant improvement over BHT

Case Studies

  • Antibacterial Study : A study evaluated the antibacterial properties of various furan-thiophene derivatives against Staphylococcus aureus. The results indicated that specific substitutions on the benzamide core significantly enhanced antibacterial efficacy, suggesting a structure-activity relationship that could be further explored for this compound .
  • Antioxidant Evaluation : In vitro assays demonstrated that certain methoxy-substituted analogs exhibited pronounced antioxidant activity, which correlated with their ability to inhibit oxidative stress-induced cell damage in HCT116 colon cancer cells . This highlights the potential for therapeutic applications in oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended to optimize the synthesis of N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzamide, particularly when competing reaction pathways lead to byproducts?

  • Methodological Answer : Multi-step synthesis involving coupling reactions (e.g., amide bond formation) and nucleophilic substitutions is typical. Key steps include:

  • Using coupling agents like carbodiimides (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation .
  • Optimizing solvent polarity (e.g., dichloromethane or DMF) and temperature (0–25°C) to favor desired pathways .
  • Purification via column chromatography or recrystallization to isolate the product from intermediates and byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve furan, thiophene, and benzamide proton environments. DEPT-135 can confirm methylene/methine groups .
  • X-ray Crystallography : Single-crystal diffraction using SHELXL for refinement to determine stereochemistry and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns .

Q. How can researchers address challenges in purifying this compound due to its polar hydroxyl and amide groups?

  • Methodological Answer :

  • Employ reverse-phase chromatography with C18 columns and gradient elution (water/acetonitrile) .
  • Use recrystallization in mixed solvents (e.g., ethanol/water) to exploit solubility differences .
  • Pre-purify via acid-base extraction if ionizable groups are present .

Advanced Research Questions

Q. How can discrepancies between computational predictions (e.g., electronic properties) and experimental data (e.g., UV-Vis spectra) be resolved for this compound?

  • Methodological Answer :

  • Use hybrid DFT functionals (e.g., B3LYP) with exact-exchange corrections to improve accuracy in predicting frontier molecular orbitals .
  • Compare solvent effects using polarizable continuum models (PCM) to align computed UV-Vis transitions with experimental spectra .
  • Validate computational models against experimental X-ray bond lengths and angles .

Q. What experimental designs are suitable for probing the biological mechanism of action of this compound, given its structural complexity?

  • Methodological Answer :

  • Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified furan/thiophene substituents .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs, guided by the compound’s heteroaromatic motifs .
  • Validate mechanisms via kinase inhibition assays or cellular apoptosis assays (e.g., caspase-3 activation) .

Q. How can researchers analyze the reaction mechanism of amide bond cleavage or functionalization in this compound under varying conditions?

  • Methodological Answer :

  • Track reaction intermediates via in-situ FTIR or LC-MS to identify hydrolysis or transamidation products .
  • Use isotopic labeling (e.g., ¹⁸O-water) to confirm nucleophilic attack pathways .
  • Model transition states with DFT calculations (e.g., M06-2X/6-31G*) to assess energy barriers .

Q. What strategies mitigate low yields in coupling reactions involving the hydroxyl and thiophene groups?

  • Methodological Answer :

  • Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) ethers before coupling, then deprotect with TBAF .
  • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize thiophene without disrupting the amide bond .
  • Optimize stoichiometry of coupling agents (1.2–1.5 equivalents) to minimize side reactions .

Q. How should conflicting bioactivity data (e.g., IC₅₀ variability across assays) be interpreted for this compound?

  • Methodological Answer :

  • Compare assay conditions (e.g., cell lines, incubation times) to identify sensitivity differences .
  • Validate target engagement via surface plasmon resonance (SPR) or thermal shift assays .
  • Perform metabolic stability studies to assess if degradation products contribute to variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.